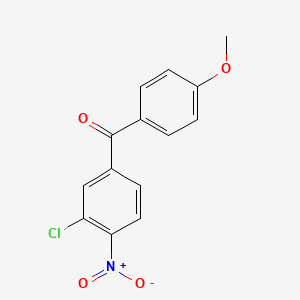

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

Description

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is a diaryl methanone derivative featuring a 3-chloro-4-nitro-substituted phenyl ring and a 4-methoxyphenyl group.

Properties

IUPAC Name |

(3-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-13(16(18)19)12(15)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFQJRUXVZLXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone typically involves the reaction of 3-chloro-4-nitrobenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is C14H10ClNO4, with a molecular weight of 291.69 g/mol. The compound features a chloro and nitro group on one phenyl ring and a methoxy group on the other, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The presence of electron-withdrawing groups like nitro and chloro has been shown to enhance cytotoxicity.

Case Study: Cytotoxic Effects

A study evaluated various derivatives against U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range for some derivatives.

Table 1: Anticancer Activity of Similar Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | U-87 | 5.0 |

| 3-(4-nitrophenyl)-1,2,5-oxadiazole | MDA-MB-231 | 12.5 |

| This compound | U-87 | TBD |

Antioxidant Activity

The antioxidant properties of this compound have been explored using assays such as DPPH radical scavenging. Compounds with similar nitro and methoxy substitutions demonstrated enhanced radical scavenging capabilities compared to standard antioxidants.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 100 |

| This compound | TBD |

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented, particularly against various bacterial strains. The presence of halogen and nitro groups correlates with increased activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent Position and Electronic Effects

- (3-Chloro-4-nitrophenyl)(4-chlorophenyl)methanone (): Replaces the 4-methoxyphenyl group with a 4-chlorophenyl ring. Both chloro and nitro groups are electron-withdrawing, creating a highly electron-deficient system compared to the target compound’s methoxy-donor moiety. This difference may alter solubility and reactivity in substitution reactions .

- 4-Chloro-3-nitrobenzophenone (): Structure: (4-chloro-3-nitrophenyl)(phenyl)methanone. Lacks the methoxy group, leading to reduced electron-donating effects. The nitro group at position 3 (vs. 4 in the target compound) may sterically hinder electrophilic attack at the meta position. SMILES: [O-][N+](=O)C1=CC(=CC=C1Cl)C(=O)C1=CC=CC=C1 .

Benzofuran-Based Analogues ():

- Examples: 27h: (6-Chloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (94% yield, white solid). 27g: (5-Chloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (80% yield, white solid).

- These compounds replace one phenyl ring with a substituted benzofuran core. Yields vary significantly (30–95%), suggesting substituent position (e.g., 5-Cl vs. 6-Cl) impacts synthetic efficiency .

Physical and Spectral Properties

Melting Points and Solubility

- Hydroxyacetophenones (): Compounds like 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (melting point 107–110°C) and 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (38% yield via Friedel-Crafts) highlight how chloro and methoxy substituents affect crystallinity. The target compound’s nitro group may further lower solubility in polar solvents compared to hydroxyacetophenones .

Spectroscopic Data

- NMR and IR Trends: Benzofuran derivatives () and hydroxyacetophenones () are characterized by distinct 1H/13C NMR shifts for methoxy (~δ 3.8–4.0 ppm) and nitro groups (C=O stretch ~1680–1720 cm⁻¹ in IR). The target compound’s spectral data would likely align with these trends .

Biological Activity

The compound (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone , also known as a substituted benzophenone, has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a chloro and nitro group on one phenyl ring and a methoxy group on the other, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the introduction of electron-withdrawing groups like nitro and chloro enhances cytotoxicity, with IC50 values in the low micromolar range for some derivatives .

Table 1: Anticancer Activity of Similar Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | U-87 | 5.0 |

| 3-(4-nitrophenyl)-1,2,5-oxadiazole | MDA-MB-231 | 12.5 |

| This compound | U-87 | TBD |

2. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays such as DPPH radical scavenging. Compounds with similar nitro and methoxy substitutions have shown enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 100 |

| This compound | TBD |

3. Antimicrobial Activity

The antimicrobial effects of benzophenone derivatives have also been documented. The presence of halogen and nitro groups has been correlated with increased activity against various bacterial strains. Studies indicate that compounds with a similar structure exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Covalent Modification : The chloro and nitro groups may facilitate nucleophilic attack by cellular components, leading to covalent modifications of proteins involved in cell proliferation.

- Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- A study on thiazole derivatives demonstrated that modifications at specific positions significantly improved anticancer efficacy against melanoma cells.

- Another investigation into oxadiazole derivatives found that specific substitutions led to enhanced selectivity and potency against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation, where a chloro-nitrobenzoyl chloride reacts with 4-methoxyphenyl derivatives. Key reagents include Lewis acids (e.g., AlCl₃) for electrophilic substitution. Post-synthesis purification involves column chromatography using hexane/ethyl acetate gradients. Characterization should include melting point analysis (expected range: 135–140°C) and HPLC purity checks (>95%) .

Q. How should researchers approach structural characterization of this compound?

Utilize a combination of spectroscopic techniques:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (expected ~1670–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- NMR : ¹H NMR should show methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons as multiplet clusters (δ 7.0–8.5 ppm). ¹³C NMR will confirm the ketone carbon (~δ 195 ppm) .

- XRD : For single-crystal analysis, use SHELX-2018 for structure refinement and WinGX for molecular geometry visualization .

Q. What solvents are optimal for solubility and spectroscopic studies?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform. For UV-Vis studies, use ethanol or acetonitrile to avoid solvent absorption interference in the 250–400 nm range .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Perform DFT calculations (B3LYP/6-31G* basis set) to model:

- Dipole Moments : Ground-state (µg) and excited-state (µe) dipole moments. Studies show µg ≈ 4.2 D and µe ≈ 6.8 D in DMSO, indicating charge redistribution upon excitation .

- Solvent Effects : Use the Lippert-Mataga equation to correlate Stokes shifts with solvent polarity parameters (e.g., Δf). Tabulated solvent parameters (Table 2, ) guide solvent selection for fluorescence studies.

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Q. How to analyze anisotropic displacement parameters in crystallography?

Use ORTEP-3 to visualize thermal ellipsoids and identify regions of high flexibility. Refine using SHELXL with the following constraints:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.